

7-Bromoisoquinolin-1-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Bromoisoquinolin-1-amine

Cat. No.: B152705

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In-Depth Technical Guide: 7-Bromoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Bromoisoquinolin-1-amine**, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Properties

7-Bromoisoquinolin-1-amine is a heterocyclic amine containing an isoquinoline core functionalized with a bromine atom at the 7-position and an amino group at the 1-position. These functional groups provide versatile handles for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Property	Value	Source
CAS Number	215453-53-5	[1][2]
Molecular Formula	C ₉ H ₇ BrN ₂	[1][2]
Molecular Weight	223.07 g/mol	[1][3]
IUPAC Name	7-bromoisoquinolin-1-amine	
Synonyms	1-Amino-7-bromoisoquinoline, 7-Bromo-1-isoquinolinamine	[2]

Synthesis of Isoquinoline Scaffolds: An Exemplary Approach

While a specific, detailed synthesis protocol for **7-Bromoisoquinolin-1-amine** is not readily available in the cited literature, the synthesis of related bromoisoquinoline derivatives often involves the Pomeranz-Fritsch reaction or electrophilic bromination of the isoquinoline core. Regioselective bromination at the 7-position can be challenging and may require specific directing groups or carefully controlled reaction conditions using brominating agents like N-bromosuccinimide (NBS).[4]

For the amination at the 1-position, a common strategy involves the Chichibabin reaction or nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 1-position.

Applications in Drug Discovery

The unique structural features of **7-Bromoisoquinolin-1-amine** make it an attractive starting material for the synthesis of bioactive molecules, particularly in the realm of oncology. The isoquinoline core is a known pharmacophore in many kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminoisoquinoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases. The bromine atom on **7-Bromoisoquinolin-1-**

amine provides a convenient site for modification via cross-coupling reactions to introduce various substituents that can enhance potency and selectivity.

Potential in PARP Inhibitor Development

PARP enzymes are key players in DNA damage repair. Inhibitors of PARP, particularly PARP1, have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] The isoquinolinone scaffold, which can be derived from **7-Bromoisoquinolin-1-amine**, is a common core structure in many PARP inhibitors. The amine and bromine functionalities allow for the elaboration of the molecule to optimize interactions with the PARP active site.[7][8]

Key Experimental Protocols: Cross-Coupling Reactions

The bromine atom at the 7-position of **7-Bromoisoquinolin-1-amine** is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Exemplary Suzuki-Miyaura Coupling Protocol

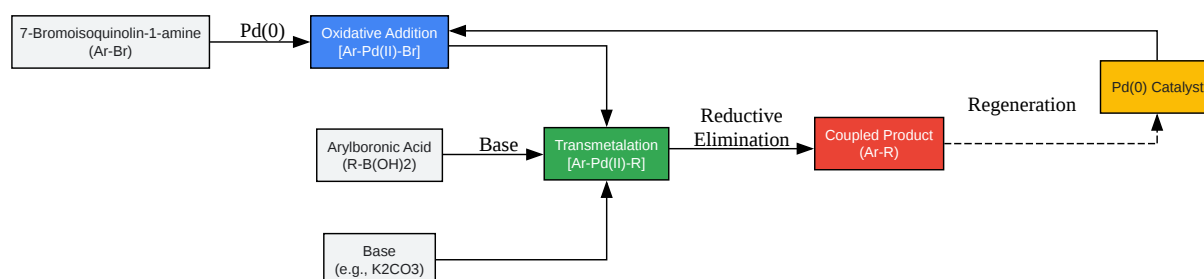
This protocol describes a general procedure for the coupling of an aryl bromide with a boronic acid, which can be adapted for **7-Bromoisoquinolin-1-amine**.

Materials:

- **7-Bromoisoquinolin-1-amine** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a reaction vessel, combine **7-Bromoisoquinolin-1-amine**, the arylboronic acid, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent system.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Buchwald-Hartwig Amination Protocol

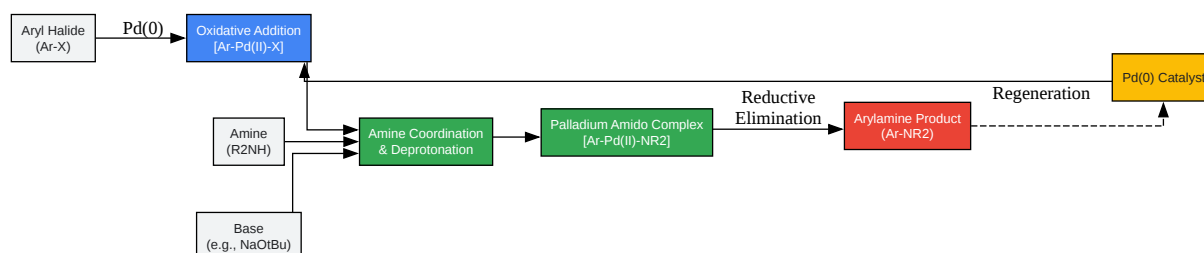
This protocol outlines a general method for the C-N bond formation between an aryl bromide and an amine, adaptable for **7-Bromoisoquinolin-1-amine**.

Materials:

- **7-Bromoisoquinolin-1-amine** (as the aryl bromide) or a suitable amine coupling partner
- Aryl or alkyl amine (1.2 mmol)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
- Ligand (e.g., Xantphos, 0.04 mmol)
- Base (e.g., NaOtBu, 1.4 mmol)
- Anhydrous solvent (e.g., toluene)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add the aryl bromide, palladium precatalyst, ligand, and base.
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent, followed by the amine.
- Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- After cooling, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the product by column chromatography.



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Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Analytical Characterization

The characterization of **7-Bromoisoquinolin-1-amine** and its derivatives relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts of the protons and carbons in the isoquinoline core will be influenced by the positions of the bromo and amino substituents.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to monitor the progress of reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point for method development.

Conclusion

7-Bromoisoquinolin-1-amine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its strategic

functionalization allows for the exploration of a wide chemical space, particularly in the development of kinase and PARP inhibitors. The use of modern cross-coupling reactions provides efficient and modular routes to a diverse range of derivatives. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry.

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